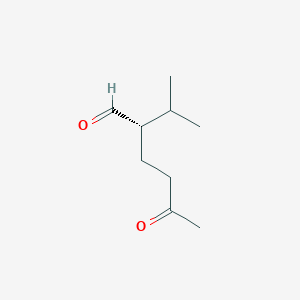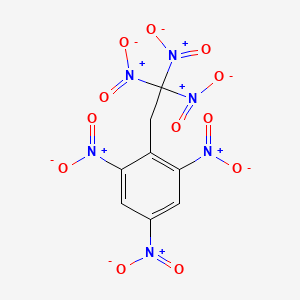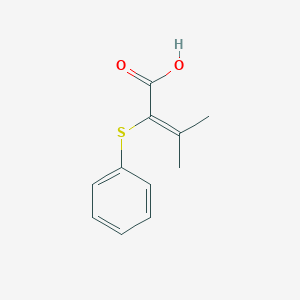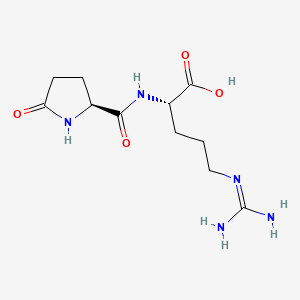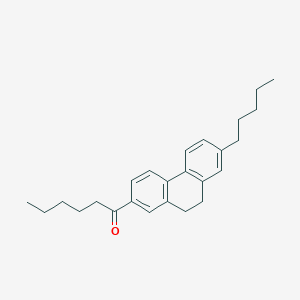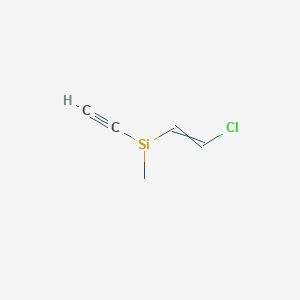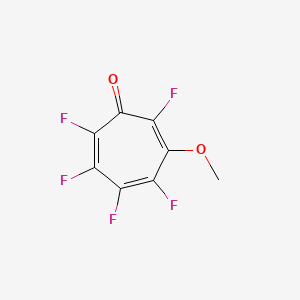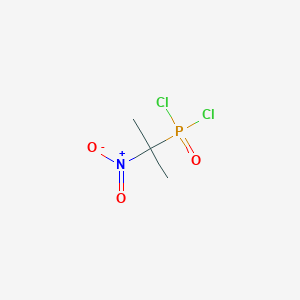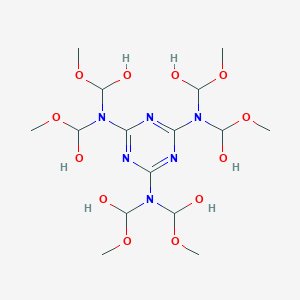
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol): is a complex organic compound characterized by its triazine core and multiple methoxymethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) typically involves the reaction of cyanuric chloride with hexakis(methoxymethanol)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including nucleophilic substitution and condensation reactions, to achieve the final product.
Industrial Production Methods
On an industrial scale, the production of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace methoxymethanol groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Applications De Recherche Scientifique
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential anticancer activity.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(ethoxymethanol)
- (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(propoxymethanol)
Uniqueness
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) is unique due to its specific methoxymethanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
58607-87-7 |
|---|---|
Formule moléculaire |
C15H30N6O12 |
Poids moléculaire |
486.43 g/mol |
Nom IUPAC |
[[4,6-bis[bis[hydroxy(methoxy)methyl]amino]-1,3,5-triazin-2-yl]-[hydroxy(methoxy)methyl]amino]-methoxymethanol |
InChI |
InChI=1S/C15H30N6O12/c1-28-10(22)19(11(23)29-2)7-16-8(20(12(24)30-3)13(25)31-4)18-9(17-7)21(14(26)32-5)15(27)33-6/h10-15,22-27H,1-6H3 |
Clé InChI |
KNJZWIDVVAHAFW-UHFFFAOYSA-N |
SMILES canonique |
COC(N(C1=NC(=NC(=N1)N(C(O)OC)C(O)OC)N(C(O)OC)C(O)OC)C(O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
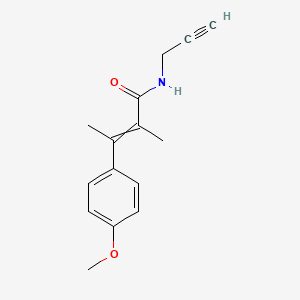
![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
